N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1h-indazole-3-carboxamide
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Overview
Description
MAB-CHMINACA metabolite M11 is a synthetic cannabinoid and an analytical reference material. It is a metabolite of the designer drug MAB-CHMINACA, which is known for its high potency and adverse effects . The compound is structurally categorized as a synthetic cannabinoid, and its physiological and toxicological properties are not well understood .
Chemical Reactions Analysis
MAB-CHMINACA metabolite M11 undergoes several types of chemical reactions, including ester hydrolysis, monohydroxylation, and ketone formation . Common reagents and conditions used in these reactions include human liver microsomes and liquid chromatography coupled with high-resolution mass spectrometry . The major products formed from these reactions are hydroxylated and ketone derivatives of the parent compound .
Scientific Research Applications
MAB-CHMINACA metabolite M11 is primarily used as an analytical reference material in forensic and research applications . It is utilized to confirm the intake of MAB-CHMINACA in clinical and forensic programs, as the parent compound is often not detectable in biological samples after intake . The compound is also used in studies to understand the metabolism and biotransformation pathways of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of MAB-CHMINACA metabolite M11 is not well documented. as a metabolite of a synthetic cannabinoid, it is likely to interact with the endocannabinoid system, specifically targeting cannabinoid receptors . The molecular targets and pathways involved in its action are similar to those of other synthetic cannabinoids, which act as agonists at the central and peripheral cannabinoid receptors .
Comparison with Similar Compounds
MAB-CHMINACA metabolite M11 is structurally similar to other synthetic cannabinoids such as AB-CHMINACA and AB-FUBINACA . These compounds share a common indazole-based structure and exhibit high affinity for cannabinoid receptors . MAB-CHMINACA differs by having a tert-butyl group instead of an isobutyl group, which may contribute to its unique metabolic profile and potency .
Similar Compounds::- AB-CHMINACA
- AB-FUBINACA
- MDMB-CHMINACA
Properties
CAS No. |
2748161-34-2 |
---|---|
Molecular Formula |
C21H30N4O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C21H30N4O4/c1-21(2,12-26)18(19(22)28)23-20(29)17-15-5-3-4-6-16(15)25(24-17)11-13-7-9-14(27)10-8-13/h3-6,13-14,18,26-27H,7-12H2,1-2H3,(H2,22,28)(H,23,29) |
InChI Key |
MMWWZPQJJXIPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Origin of Product |
United States |
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